molecular formula C7H3BrF3N3O B2395811 1-Azido-2-bromo-4-(trifluoromethoxy)benzene CAS No. 2470435-17-5

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

Cat. No. B2395811
M. Wt: 282.02
InChI Key: DKRATENNCARFCX-UHFFFAOYSA-N
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Description

“1-Azido-2-bromo-4-(trifluoromethoxy)benzene” is a synthetic chemical compound . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has a molecular weight of 241.01 g/mol .


Synthesis Analysis

The synthesis of related compounds provides some insight into possible synthesis methods for “1-Azido-2-bromo-4-(trifluoromethoxy)benzene”. For instance, “1-Bromo-4-(trifluoromethoxy)benzene” can be synthesized by treating it with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of “1-Azido-2-bromo-4-(trifluoromethoxy)benzene” can be inferred from its name and related compounds. It likely contains a benzene ring with azido, bromo, and trifluoromethoxy functional groups attached at the 1st, 2nd, and 4th positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(trifluoromethoxy)benzene”, a related compound, include a boiling point of 80 °C/50 mmHg, a density of 1.622 g/mL at 25 °C, and a refractive index n20/D of 1.461 (lit.) .

Safety And Hazards

The safety data sheet for “1-Bromo-4-(trifluoromethoxy)benzene” indicates that it is a skin irritant (Category 2, H315). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-azido-2-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRATENNCARFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

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